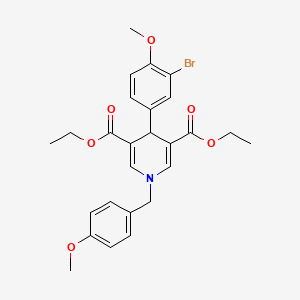![molecular formula C24H33N3O2 B4261544 2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B4261544.png)
2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol
説明
2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol, commonly known as Prazosin, is a medication used to treat high blood pressure and symptoms of an enlarged prostate. Prazosin belongs to a class of drugs called alpha-blockers, which work by relaxing the blood vessels and improving blood flow. In addition to its clinical use, Prazosin has also been extensively studied for its potential applications in scientific research.
作用機序
Prazosin works by blocking the alpha-adrenergic receptors, which leads to relaxation of the blood vessels and improved blood flow. This mechanism of action has been studied extensively in both animal and human models.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and blood flow, Prazosin has also been studied for its effects on various physiological processes, including the immune system, the nervous system, and the cardiovascular system. For example, Prazosin has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using Prazosin in scientific research is its specificity for alpha-adrenergic receptors. This allows researchers to investigate the role of these receptors in various physiological processes with a high degree of precision. However, one limitation of using Prazosin is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
将来の方向性
There are many potential future directions for research involving Prazosin. One area of interest is the use of Prazosin as a therapeutic agent for conditions such as post-traumatic stress disorder (PTSD) and anxiety disorders. Prazosin has been shown to be effective in reducing the symptoms of PTSD in both animal and human models, and further research is needed to fully understand its potential as a treatment for these conditions. Another area of interest is the development of more selective alpha-blockers that can target specific subtypes of alpha-adrenergic receptors, which could lead to more specific and effective treatments for various conditions.
科学的研究の応用
Prazosin has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of Prazosin as a tool to investigate the role of alpha-adrenergic receptors in various physiological processes. Alpha-adrenergic receptors are a type of receptor found in the sympathetic nervous system, which regulates functions such as blood pressure, heart rate, and digestion.
特性
IUPAC Name |
2-[2-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-17-18-29-24-11-5-4-7-21(24)19-25-12-6-10-23(20-25)27-15-13-26(14-16-27)22-8-2-1-3-9-22/h1-5,7-9,11,23,28H,6,10,12-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVAXXHAGFZUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2OCCO)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(ethylthio)ethyl] 6-methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261468.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-[2-(benzyloxy)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261474.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261482.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261490.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261497.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(2,4-dimethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261505.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261516.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(2-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261526.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261534.png)

![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261556.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261559.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(2,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261564.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4261565.png)